Superior Receptor Binding Affinity of C16-PAF Compared to C18-PAF on Human Platelets
In a direct competitive binding assay on washed human platelets, C16-PAF demonstrates a significantly higher affinity for the PAF receptor compared to its C18 homolog [1]. This is evidenced by a lower half-maximal inhibitory concentration (IC50) for displacing a radiolabeled ligand. The quantified difference in IC50 establishes C16-PAF as a more potent ligand for the receptor, which is the primary mediator of its biological effects. [1]
| Evidence Dimension | PAF Receptor Binding Affinity (IC50 for displacement of [3H]-Paf-acether) |
|---|---|
| Target Compound Data | 0.08 ± 0.01 nM |
| Comparator Or Baseline | (R)-C18-PAF: 0.48 ± 0.03 nM |
| Quantified Difference | C16-PAF is 6-fold more potent than C18-PAF |
| Conditions | Washed human platelets; competitive binding assay with [3H]-1-O-octadecyl Paf-acether |
Why This Matters
This 6-fold higher affinity at the primary receptor is a critical differentiator, ensuring robust and reproducible activation of PAFR-dependent pathways at lower, more physiologically relevant concentrations.
- [1] Tuffin, D. P., Davey, P., Dyer, R. L., Lunt, D. O., & Wade, P. J. (1985). Specific binding of [3H]-1-O-octadecyl Paf-acether to washed human platelets. Advances in Experimental Medicine and Biology, 192, 83-96. View Source
